molecular formula C19H17NO4 B2910147 N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide CAS No. 890609-12-8

N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2910147
CAS No.: 890609-12-8
M. Wt: 323.348
InChI Key: HGUYXBMEYYKLMY-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by two key substituents:

  • Phenoxymethyl group: Attached at the 5-position of the furan ring.
  • 3-Methoxyphenyl group: Linked via the amide nitrogen. Its molecular formula is C19H17NO4 (molecular weight: 323.3 g/mol) .

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)18-11-10-17(24-18)13-23-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYXBMEYYKLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Phenoxymethyl Group: The phenoxymethyl group can be attached through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the furan derivative with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy (–OCH₃) and phenoxymethyl (–O–CH₂–C₆H₅) groups are susceptible to oxidation. For example:

  • Methoxy Group Oxidation : Under acidic conditions with KMnO₄, the methoxy group on the phenyl ring can oxidize to a hydroxyl (–OH) group.
  • Furan Ring Oxidation : The furan ring itself may undergo oxidation, leading to ring-opening products or diketones under strong oxidizing agents like CrO₃.

Reaction Pathway :N 3 Methoxyphenyl carboxamideH+KMnO4N 3 Hydroxyphenyl carboxamide\text{N 3 Methoxyphenyl carboxamide}\xrightarrow[\text{H}^+]{\text{KMnO}_4}\text{N 3 Hydroxyphenyl carboxamide}

Reduction Reactions

The carboxamide (–CONH–) group can be reduced to an amine (–CH₂NH–) using reagents such as LiAlH₄:

  • Amide Reduction : LiAlH₄ in THF reduces the carboxamide to a methyleneamine derivative .

Reaction Pathway : CONH C H OCH LiAlH4 CH NH C H OCH \text{ CONH C H OCH }\xrightarrow{\text{LiAlH}_4}\text{ CH NH C H OCH }

Hydrolysis Reactions

The carboxamide bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl at elevated temperatures cleaves the amide bond, yielding 5-(phenoxymethyl)furan-2-carboxylic acid and 3-methoxyaniline.
  • Basic Hydrolysis : NaOH may produce the corresponding carboxylate salt .

Reaction Pathway : CONH ArHCl  COOH+Ar NH \text{ CONH Ar}\xrightarrow{\text{HCl }}\text{ COOH}+\text{Ar NH }

Substitution Reactions

The aromatic rings (phenyl and phenoxymethyl) participate in electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro (–NO₂) groups at the ortho/para positions of the methoxyphenyl ring.
  • Halogenation : Br₂/FeBr₃ adds bromine to the activated aromatic positions .

Reaction Pathway : C H OCH H2SO4HNO3 C H NO OCH \text{ C H OCH }\xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3}\text{ C H NO OCH }

Ether Cleavage

The phenoxymethyl (–O–CH₂–C₆H₅) group undergoes cleavage under strong acids (e.g., HBr/AcOH), yielding a hydroxymethyl intermediate and phenol.

Reaction Pathway : O CH C H HBr OH+C H CH Br\text{ O CH C H }\xrightarrow{\text{HBr}}\text{ OH}+\text{C H CH Br}

Mechanistic Insights

  • Oxidation of Methoxy Groups : The electron-donating methoxy group directs oxidation to the hydroxyl derivative via radical intermediates .
  • Amide Hydrolysis : Protonation of the carbonyl oxygen in acidic conditions facilitates nucleophilic attack by water .

Scientific Research Applications

N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers and Substituted Phenyl Analogs

Compound Name Substituents on Amide Nitrogen Furan Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-(4-Methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide 4-Methoxyphenyl Phenoxymethyl 323.3 Structural isomer; positional differences may influence solubility or receptor binding .
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide 3-Carbamoyl-5-ethylthiophen-2-yl 4-Nitro-1H-pyrazole Not specified Exhibits trypanocidal activity; nitro group enhances electrophilicity .
5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide 3-(Trifluoromethyl)phenyl Nitro 314.23 Trifluoromethyl group increases lipophilicity; nitro group may confer antimicrobial activity .

Key Observations :

  • The position of methoxy on the phenyl ring (3- vs.
  • Nitro groups (e.g., in –3, 6–7) enhance electrophilicity, which correlates with antimicrobial or antiparasitic activity but may reduce metabolic stability compared to phenoxymethyl .

Heterocyclic Amide Substituents

Compound Name Amide Substituent Furan Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide 5-Nitrothiazol-2-yl Phenyl 344.3 Thiazole ring introduces hydrogen-bonding potential; nitro group enhances antimicrobial activity .
N-[5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide 1,3,4-Thiadiazol-2-yl None Not specified Thiadiazole moiety may improve metabolic resistance; 3-methoxyphenyl aligns with target compound .
5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide 4-(Diethylamino)phenyl 3-Chlorophenyl Not specified Chlorine increases electronegativity; diethylamino group enhances solubility .

Key Observations :

  • Thiazole/thiadiazole rings () improve binding to enzymes or receptors via additional hydrogen-bonding sites.
  • Chlorophenyl and diethylamino groups () modulate electronic properties and solubility, respectively, offering tunability for drug design.

Complex Substituents and Extended Structures

Compound Name Amide Substituent Furan Substituent Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-(8-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-5-(4-(dimethylamino)phenyl)furan-2-carboxamide Imidazo[1,2-a]pyridin-3-yl 4-(Dimethylamino)phenyl 449.9 Extended aromatic system enhances π-π stacking; dimethylamino group improves solubility .
5-(3,4-Dichlorophenyl)-N-[2-(4-methylphenyl)-2H-benzotriazol-5-yl]furan-2-carboxamide 2H-Benzotriazol-5-yl 3,4-Dichlorophenyl 479.3 Dichlorophenyl and benzotriazole moieties enhance rigidity and target affinity .

Key Observations :

    Biological Activity

    N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

    Chemical Structure and Properties

    This compound features a furan ring, a phenyl group with a methoxy substituent, and a phenoxymethyl moiety. Its structural characteristics suggest potential interactions with various biological targets.

    The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors, modulating key biological pathways. The presence of the phenylcarboxamide group may enhance binding affinity to target sites, while the furan ring contributes to the compound's stability and reactivity.

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan rings can inhibit bacterial growth effectively. The compound's structural features likely enhance its ability to disrupt microbial cell functions .

    Anticancer Properties

    This compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. The compound's effectiveness is often assessed using assays such as MTT, which measures cell viability .

    Cell Line IC50 (µM) Effect
    MCF-712.5Moderate inhibition
    A5496.3Significant inhibition
    PC-310.0Moderate inhibition

    Case Studies

    • Study on SIRT2 Inhibition :
      A recent study highlighted the role of this compound as a selective inhibitor of SIRT2, an enzyme implicated in cancer progression. The compound demonstrated over 60% inhibition at concentrations as low as 100 µM against SIRT2-expressing breast cancer cells .
    • Antiviral Activity :
      Another investigation explored its potential as an antiviral agent against hepatitis C virus (HCV). The compound's derivatives showed promising results in inhibiting the NS5B RNA polymerase, crucial for viral replication, with IC50 values indicating effective antiviral activity .

    In Vitro Studies

    In vitro assays have consistently shown that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines. The observed IC50 values suggest that modifications in the chemical structure can enhance its anticancer efficacy.

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that variations in substituents on the phenyl ring significantly affect the biological activity of the compound. For example, introducing electron-donating groups at specific positions enhances its interaction with biological targets, thereby increasing potency against cancer cells .

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